Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)- is a heterocyclic compound that contains both a benzothiophene and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-3-carboxaldehyde can be synthesized from 3-methyl-benzo[b]thiophene through a series of reactions. One common method involves the phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the aldehyde group to an alcohol.
Substitution: This reaction can involve the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxaldehyde: Another isomer of benzo[b]thiophene with similar structural features but different chemical properties.
Thiophene-2-carboxaldehyde: A related compound with a thiophene ring instead of a benzothiophene ring.
Benzothiazole-2-carboxaldehyde: A compound with a benzothiazole ring, which has different electronic properties compared to benzothiophene.
Uniqueness
Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)- is unique due to the presence of both benzothiophene and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62542-54-5 |
---|---|
Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-(pyridin-2-ylamino)-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C14H10N2OS/c17-9-11-10-5-1-2-6-12(10)18-14(11)16-13-7-3-4-8-15-13/h1-9H,(H,15,16) |
InChI Key |
VYIOJUIBYNPGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)NC3=CC=CC=N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.